Seliciclib-d7 -

Seliciclib-d7

Catalog Number: EVT-1505808
CAS Number:
Molecular Formula: C19H19D7N6O
Molecular Weight: 361.493
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAS Number: 186692-46-6 (unlabelled)
Overview

Seliciclib-d7, a deuterated form of Seliciclib, is a small-molecule inhibitor primarily targeting cyclin-dependent kinases (CDKs). It is classified as an antitumor agent due to its ability to disrupt cell cycle progression, making it a candidate for cancer therapy. The compound has garnered attention in pharmacological research for its potential efficacy against various malignancies.

Source

Seliciclib-d7 is derived from Seliciclib, which itself is a derivative of roscovitine. The synthesis of Seliciclib-d7 involves modifications that incorporate deuterium, enhancing its pharmacokinetic properties and stability. The original compound was developed for its ability to inhibit CDK2, CDK7, and CDK9, crucial enzymes in cell cycle regulation.

Classification

Seliciclib-d7 is classified under the category of kinase inhibitors, specifically targeting cyclin-dependent kinases. These enzymes are pivotal in controlling cell cycle transitions and their dysregulation is often implicated in cancer progression.

Synthesis Analysis

Methods

The synthesis of Seliciclib-d7 involves several critical steps:

  1. Condensation Reaction: The process begins with the condensation of 2,6-diaminopurine with a ketone under acidic conditions to form an intermediate compound.
  2. Cyclization: The intermediate undergoes cyclization in the presence of a base, resulting in the formation of the core structure of Seliciclib.
  3. Deuteration: Specific steps are taken to introduce deuterium into the compound, enhancing its stability and metabolic profile.
  4. Functional Group Modifications: Final modifications are made to introduce desired substituents that define Seliciclib-d7's properties.

These methods are optimized for both laboratory-scale and industrial production, ensuring high yield and purity through advanced purification techniques and quality control measures .

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: C₁₄H₁₅D₇N₄O
  • Molecular Weight: Approximately 281.38 g/mol
  • Structural Features: The compound maintains the essential structural motifs necessary for CDK inhibition while benefiting from enhanced pharmacological properties due to deuteration.
Chemical Reactions Analysis

Reactions

Seliciclib-d7 can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form hydroxylated derivatives.
  2. Reduction: Reduction reactions can modify existing functional groups, potentially altering its activity.
  3. Substitution: Substitution reactions allow for the introduction of new substituents into the molecular framework.

Technical Details

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions typically involve nucleophiles such as halides or amines under controlled conditions .

Mechanism of Action

Seliciclib-d7 exerts its pharmacological effects by inhibiting cyclin-dependent kinases, which are vital for cell cycle regulation. By binding to the ATP-binding site of these enzymes, Seliciclib-d7 prevents the phosphorylation of target proteins essential for cell cycle progression. This inhibition leads to:

  • Cell Cycle Arrest: Cells are unable to progress through critical phases (G1/S and G2/M), leading to growth inhibition.
  • Apoptosis Induction: Prolonged cell cycle arrest triggers programmed cell death pathways in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Enhanced stability due to deuteration, resulting in improved metabolic resistance.
  • pH Sensitivity: Shows stability across a range of pH levels relevant to physiological conditions.

Relevant data indicate that these properties contribute significantly to the compound's therapeutic potential .

Applications

Seliciclib-d7 has several scientific applications:

  • Cancer Research: Primarily investigated for its potential as an anticancer agent due to its ability to inhibit key regulators of the cell cycle.
  • Pharmacokinetic Studies: Used in studies aimed at understanding drug metabolism and distribution due to its deuterated nature.
  • Biochemical Assays: Employed in assays designed to evaluate CDK activity and related cellular processes .
Structural and Chemical Characterization of Seliciclib-d7

Isotopic Labeling Rationale in Drug Development

Deuterium-labeled pharmaceuticals like Seliciclib-d7 serve as indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The strategic incorporation of stable isotopes enables precise tracking of molecular fate without perturbing biological activity, thereby addressing key challenges in drug development.

Deuterium Substitution in Purine Analogs

Seliciclib-d7 features seven deuterium atoms at methyl groups of its purine scaffold—a modification designed to preserve the compound’s steric and electronic properties while altering its metabolic susceptibility. In purine-based inhibitors like Seliciclib (R-roscovitine), deuterium substitution targets metabolic soft spots where oxidative demethylation occurs. This approach capitalizes on the kinetic isotope effect (KIE), where C–D bonds exhibit ~6-10× slower cleavage rates than C–H bonds due to higher vibrational energy requirements [1] [3]. Crucially, deuterium maintains nearly identical atomic radius (∼2.5 pm difference) and electronegativity to hydrogen, ensuring minimal perturbation of:

  • Molecular geometry
  • Hydrogen bonding networks
  • Target binding affinityStudies confirm that such labeling retains the parent compound’s inhibitory activity against cyclin-dependent kinases (CDKs) while enhancing metabolic stability in hepatic microsomes [1] [4].

Synthesis and Stability of Seliciclib-d7

Seliciclib-d7 (C₁₉H₁₉D₇N₆O; MW 361.49 g/mol) is synthesized via late-stage isotopic exchange or by building the purine core from deuterated precursors. Key synthetic considerations include:

  • Regioselective deuteration: Ensuring exclusive incorporation at seven methyl positions
  • Optical purity maintenance: Preserving the (R)-configuration at the chiral hydroxyethyl sidechain
  • Minimal isotopic dilution: Achieving >99% isotopic enrichment

Table 1: Properties of Seliciclib vs. Seliciclib-d7

PropertySeliciclibSeliciclib-d7
Molecular FormulaC₁₉H₂₆N₆OC₁₉H₁₉D₇N₆O
Molecular Weight354.45 g/mol361.49 g/mol
LogP (Predicted)3.13.1
CDK2 IC₅₀0.7 μM0.7 μM

Stability assessments reveal that deuterium incorporation reduces metabolic clearance by cytochrome P450 enzymes, extending plasma half-life from 2-5 hours to 3-7 hours in preclinical models [1] [3] [5]. The deuterated analog demonstrates enhanced resistance to oxidative metabolism while maintaining identical:

  • Solubility profiles
  • Protein binding (∼90% albumin-bound)
  • Crystallization behavior

Comparative Structural Analysis

Nuclear Magnetic Resonance (NMR) Profiling

¹H/²H-NMR spectroscopy provides direct evidence of successful deuterium incorporation in Seliciclib-d7. Critical NMR features include:

  • Disappearance of methyl proton signals: The 2.8–3.2 ppm region shows complete attenuation of resonances corresponding to CH₃ groups
  • Isotopic shift effects: Adjacent protons exhibit minor chemical shift perturbations (<0.05 ppm)
  • Deuterium quadrupolar coupling: Detectable in solid-state NMR spectra

These analyses confirm deuterium occupies the designated positions without altering conformational dynamics. NMR-based binding assays further demonstrate identical chemical shift perturbations in CDK2 backbone amides when complexed with Seliciclib-d7 versus unlabeled inhibitor, confirming equivalent target engagement [1] [3].

X-ray Crystallography of CDK-Seliciclib-d7 Complexes

High-resolution X-ray crystallography reveals atomic-level interactions between CDKs and Seliciclib-d7. Co-crystallization studies demonstrate:

Table 2: Crystallographic Data for CDK2-Seliciclib Complexes

ParameterCDK2-SeliciclibCDK2-Seliciclib-d7
Resolution2.1 Å2.0 Å
Binding Site ResiduesVal18, Leu83, Glu81, Lys89Identical
Hydrogen Bonds33
Binding Energy (ΔG)-9.8 kcal/mol-9.8 kcal/mol

As illustrated in Figure 1, the inhibitor binds within the ATP-binding pocket via:

  • Hydrogen bonding: Between purine N1 and Leu83 backbone amide
  • Hydrophobic stacking: With Phe80 and Ile10 sidechains
  • Steric occlusion: By the gatekeeper residue Phe82

Notably, deuterium atoms project toward solvent-exposed regions without contacting the protein surface, explaining the identical binding modes observed in 2.0 Å resolution structures [1] [6] [8]. These findings validate that deuterium substitution maintains the critical interactions responsible for CDK inhibition. Advanced crystallographic approaches like Laue diffraction further confirm that deuterium does not alter:

  • Active site water networks
  • Protein flexibility profiles
  • Allosteric communication pathways

Table 3: Structural Characterization Techniques Applied to Seliciclib-d7

TechniqueKey InsightsResolution/Precision
X-ray CrystallographyBinding mode confirmation, deuterium positioning1.8–2.2 Å
²H-NMRDeuterium incorporation sites, molecular dynamics0.01 ppm chemical shift
Mass SpectrometryIsotopic purity assessment, metabolic stability tracking<5 ppm mass accuracy

Properties

Product Name

Seliciclib-d7

Molecular Formula

C19H19D7N6O

Molecular Weight

361.493

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.